1-[(3,4-difluorophenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine
Overview
Description
1-[(3,4-difluorophenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine is an organic compound with the molecular formula C₁₈H₂₀F₂N₂O₄S₂. This compound is characterized by the presence of two sulfonyl groups attached to a piperazine ring, with one sulfonyl group linked to a 3,4-difluorophenyl moiety and the other to a 4-ethylphenyl moiety. It is a member of the sulfonyl piperazine class of compounds, which are known for their diverse applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-difluorophenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine typically involves the following steps:
Formation of the sulfonyl chloride intermediates: The starting materials, 3,4-difluorobenzenesulfonyl chloride and 4-ethylbenzenesulfonyl chloride, are prepared by reacting the corresponding fluorobenzenes and ethylbenzenes with chlorosulfonic acid under controlled conditions.
Nucleophilic substitution reaction: The piperazine ring is introduced by reacting the sulfonyl chloride intermediates with piperazine in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-difluorophenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
1-[(3,4-difluorophenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(3,4-difluorophenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also interact with cell membrane receptors, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3,4-difluorophenyl)sulfonyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine
- 1-[(2,6-difluorophenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine
- 1-[(3,4-difluorophenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine
Uniqueness
1-[(3,4-difluorophenyl)sulfonyl]-4-[(4-ethylphenyl)sulfonyl]piperazine is unique due to the specific combination of its substituents, which confer distinct physicochemical properties and biological activities. The presence of both 3,4-difluorophenyl and 4-ethylphenyl groups enhances its potential for diverse applications compared to similar compounds with different substituents.
Properties
IUPAC Name |
1-(3,4-difluorophenyl)sulfonyl-4-(4-ethylphenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O4S2/c1-2-14-3-5-15(6-4-14)27(23,24)21-9-11-22(12-10-21)28(25,26)16-7-8-17(19)18(20)13-16/h3-8,13H,2,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHZHSOGARQDOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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